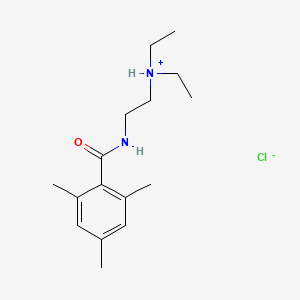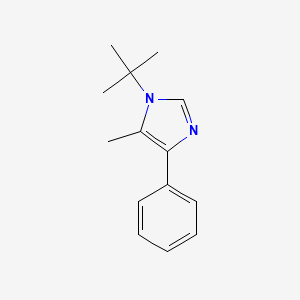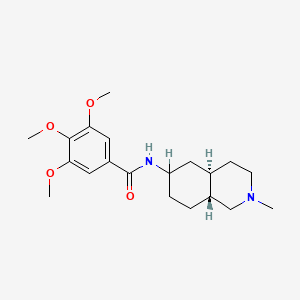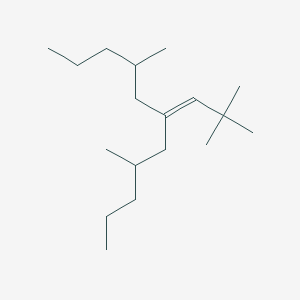
Undecane, 6-(2,2-dimethylpropylidene)-4,8-dimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Undecane, 6-(2,2-dimethylpropylidene)-4,8-dimethyl- is a hydrocarbon compound with the molecular formula C20H38 It is a member of the alkane family, characterized by its long carbon chain and multiple methyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of undecane, 6-(2,2-dimethylpropylidene)-4,8-dimethyl- typically involves the alkylation of undecane with 2,2-dimethylpropylidene groups. This process can be carried out using Friedel-Crafts alkylation, where undecane reacts with 2,2-dimethylpropylidene chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is typically conducted under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar alkylation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation and recrystallization are employed to obtain the final compound in its desired form.
化学反応の分析
Types of Reactions
Undecane, 6-(2,2-dimethylpropylidene)-4,8-dimethyl- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can convert it into simpler hydrocarbons.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, forming halogenated derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using hydrogen gas (H2) and a metal catalyst such as palladium (Pd) or platinum (Pt).
Substitution: Halogenation using chlorine (Cl2) or bromine (Br2) in the presence of light or a radical initiator.
Major Products Formed
Oxidation: Formation of alcohols, ketones, or carboxylic acids.
Reduction: Formation of simpler hydrocarbons.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
Undecane, 6-(2,2-dimethylpropylidene)-4,8-dimethyl- has several applications in scientific research:
Chemistry: Used as a model compound for studying alkane reactions and mechanisms.
Biology: Investigated for its potential biological activity and interactions with biological membranes.
Medicine: Explored for its potential use in drug delivery systems due to its hydrophobic nature.
Industry: Utilized as a solvent and in the formulation of specialty chemicals.
作用機序
The mechanism of action of undecane, 6-(2,2-dimethylpropylidene)-4,8-dimethyl- involves its interaction with molecular targets such as enzymes and receptors. Its hydrophobic nature allows it to integrate into lipid membranes, potentially affecting membrane fluidity and function. Additionally, its structural features enable it to participate in various chemical reactions, influencing its biological and chemical activity.
類似化合物との比較
Similar Compounds
- Undecane, 2,6-dimethyl-
- Undecane, 2,2-dimethyl-
- Decane, 5,6-bis(2,2-dimethylpropylidene)-
Uniqueness
Undecane, 6-(2,2-dimethylpropylidene)-4,8-dimethyl- is unique due to its specific arrangement of methyl and 2,2-dimethylpropylidene groups. This unique structure imparts distinct physical and chemical properties, making it valuable for specific applications in research and industry.
特性
CAS番号 |
56671-76-2 |
|---|---|
分子式 |
C18H36 |
分子量 |
252.5 g/mol |
IUPAC名 |
6-(2,2-dimethylpropylidene)-4,8-dimethylundecane |
InChI |
InChI=1S/C18H36/c1-8-10-15(3)12-17(14-18(5,6)7)13-16(4)11-9-2/h14-16H,8-13H2,1-7H3 |
InChIキー |
CJEIQDIMJMFUHX-UHFFFAOYSA-N |
正規SMILES |
CCCC(C)CC(=CC(C)(C)C)CC(C)CCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



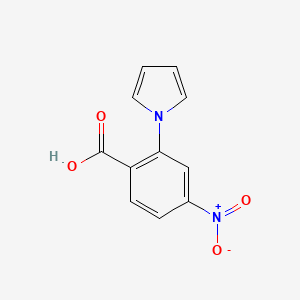
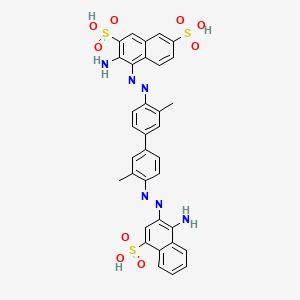
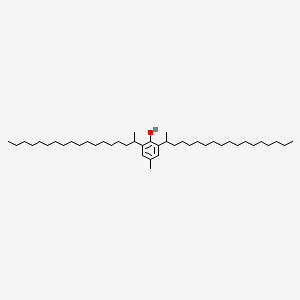

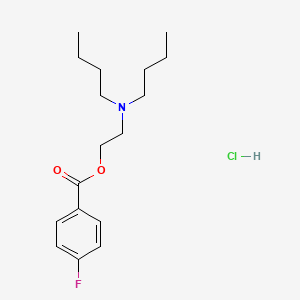
![[(Octylsuccinyl)bis(oxy)]bis[tributylstannane]](/img/structure/B13762260.png)

![[(E)-4-methylpent-2-en-2-yl] acetate](/img/structure/B13762274.png)
